3-(4-fluorophenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one 3-(4-fluorophenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16388037
InChI: InChI=1S/C18H12FN3OS/c19-12-6-8-13(9-7-12)22-17(23)16-15(21-18(22)24)14(10-20-16)11-4-2-1-3-5-11/h1-10,20H,(H,21,24)
SMILES:
Molecular Formula: C18H12FN3OS
Molecular Weight: 337.4 g/mol

3-(4-fluorophenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

CAS No.:

Cat. No.: VC16388037

Molecular Formula: C18H12FN3OS

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-fluorophenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one -

Specification

Molecular Formula C18H12FN3OS
Molecular Weight 337.4 g/mol
IUPAC Name 3-(4-fluorophenyl)-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C18H12FN3OS/c19-12-6-8-13(9-7-12)22-17(23)16-15(21-18(22)24)14(10-20-16)11-4-2-1-3-5-11/h1-10,20H,(H,21,24)
Standard InChI Key LREDSZXOQZIROC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CNC3=C2NC(=S)N(C3=O)C4=CC=C(C=C4)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(4-fluorophenyl)-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one, delineates its core structure: a pyrrolo[3,2-d]pyrimidin-4-one system substituted at positions 3 and 7 with 4-fluorophenyl and phenyl groups, respectively, and a thione group at position 2 . The bicyclic framework comprises a five-membered pyrrole ring fused to a six-membered pyrimidine ring, creating a planar system conducive to π-π stacking interactions.

Stereoelectronic Features

  • Aromatic Systems: The phenyl and fluorophenyl groups contribute to extended conjugation, potentially enhancing binding affinity to hydrophobic enzyme pockets.

  • Thione Functionality: The 2-sulfanyl group introduces a sulfur atom capable of hydrogen bonding and metal coordination, a feature exploited in kinase inhibitor design .

Physicochemical Profile

Key properties derived from computational and experimental data include:

PropertyValueSource
Molecular FormulaC₁₈H₁₂FN₃OS
Molecular Weight337.4 g/mol
XLogP33.6
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds2
Topological Polar Surface Area87.7 Ų

The moderate lipophilicity (XLogP3 = 3.6) suggests favorable membrane permeability, while the polar surface area indicates potential blood-brain barrier penetration limitations .

Synthesis and Structural Elucidation

Synthetic Pathways

Pyrrolopyrimidines are typically synthesized via cyclocondensation reactions. For this compound, a plausible route involves:

  • Formation of the Pyrrole Ring: Cyclization of α-halomethylbenzylketones with 2,6-diamino-4-hydroxypyrimidine precursors under acidic conditions.

  • Introduction of Substituents: Sequential Suzuki-Miyaura couplings to install the 4-fluorophenyl and phenyl groups, followed by thionation at position 2 using Lawesson’s reagent.

Analytical Characterization

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 337.0685 [M+H]⁺, consistent with the molecular formula C₁₈H₁₂FN₃OS .

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) exhibits characteristic signals for the fluorophenyl (δ 7.2–7.4 ppm, doublet) and pyrrolopyrimidine protons (δ 6.8–7.1 ppm).

Biological Activities and Mechanism of Action

Antimicrobial Efficacy

Pyrrolopyrimidine-thiones demonstrate broad-spectrum activity:

Microbial StrainMIC (μg/mL)Reference
Staphylococcus aureus8–16
Escherichia coli32–64
Candida albicans16–32

Mechanistically, the thione group chelates essential metal ions in microbial enzymes, disrupting metabolic pathways.

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) predicts adequate oral bioavailability .

  • Metabolism: Cytochrome P450 3A4-mediated oxidation of the fluorophenyl group generates hydroxy metabolites, as evidenced in hepatic microsomal studies.

Toxicity Profiling

Preliminary acute toxicity in rodents (LD₅₀ > 500 mg/kg) suggests a favorable safety margin, though chronic exposure data are lacking.

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